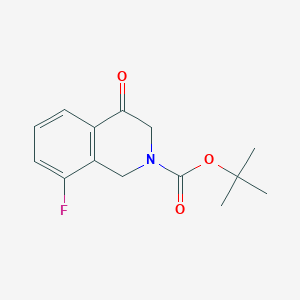
tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Oxo Group: Oxidation reactions using reagents like potassium permanganate or chromium trioxide can introduce the oxo group.
Esterification: The carboxylate group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids, while reduction could yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound could be used as a probe to study enzyme mechanisms or as a starting point for the development of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, making it a valuable tool in drug discovery.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. For example, isoquinoline derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with unique properties. For example, its incorporation into polymers could enhance their thermal stability or mechanical strength.
Wirkmechanismus
The mechanism of action of tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The fluoro group could enhance its binding affinity to certain targets, while the oxo group could participate in hydrogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the tert-butyl group, which may affect its solubility and reactivity.
Tert-butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the fluoro group, which may reduce its binding affinity to certain targets.
Tert-butyl 8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the oxo group, which may affect its hydrogen bonding capabilities.
Uniqueness
Tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the combination of its functional groups. The presence of the tert-butyl group can enhance its solubility in organic solvents, the fluoro group can increase its binding affinity to biological targets, and the oxo group can participate in various chemical interactions.
Eigenschaften
Molekularformel |
C14H16FNO3 |
|---|---|
Molekulargewicht |
265.28 g/mol |
IUPAC-Name |
tert-butyl 8-fluoro-4-oxo-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-7-10-9(12(17)8-16)5-4-6-11(10)15/h4-6H,7-8H2,1-3H3 |
InChI-Schlüssel |
DYVAVSCSWQTGHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC=C2F)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


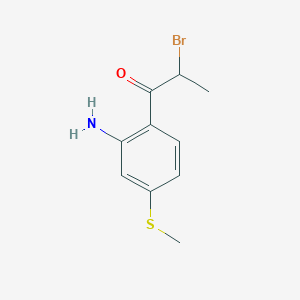
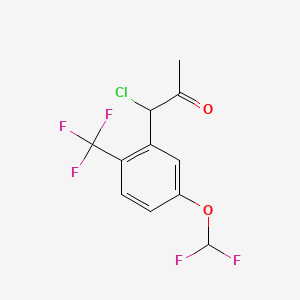
![[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053137.png)
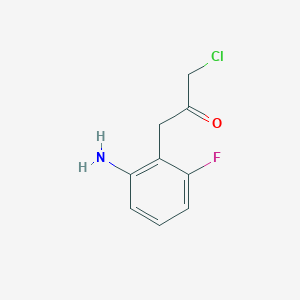

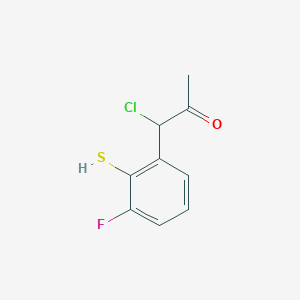
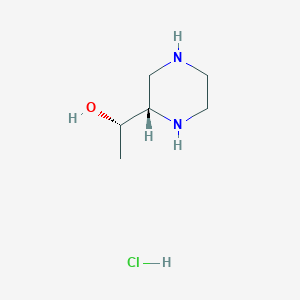
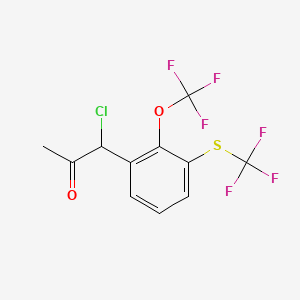
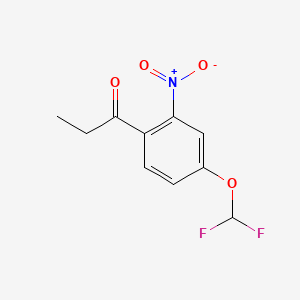

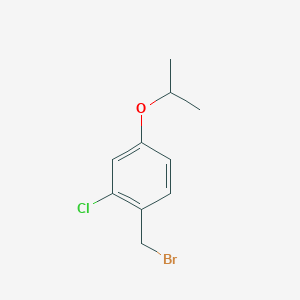
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14053189.png)

![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14053203.png)
